molecular formula C8H11ClN2O4 B1401019 Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate CAS No. 1374509-38-2

Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate

Cat. No.: B1401019
CAS No.: 1374509-38-2
M. Wt: 234.64 g/mol
InChI Key: NXESKCMFQCPZRL-UHFFFAOYSA-N
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Description

Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a chloroacetyl group and a methyl ester group attached to a pyrazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate typically involves the reaction of chloroacetyl chloride with a pyrazolidinone derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: Pyrazolidinone derivative, chloroacetyl chloride, base (e.g., triethylamine).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of chloroacetyl chloride.

    Procedure: The pyrazolidinone derivative is dissolved in the solvent, and the base is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl groups in the pyrazolidinone ring can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; solvents like dichloromethane or ethanol; reaction temperatures ranging from room temperature to reflux conditions.

    Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to 100°C.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran; reaction temperatures typically at room temperature or below.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazolidinone derivatives.

    Hydrolysis: Carboxylic acids.

    Reduction: Alcohol derivatives of the pyrazolidinone ring.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate serves as an essential intermediate in the synthesis of diverse heterocyclic compounds. Its structure allows for modifications that can lead to novel compounds with enhanced properties. The compound can undergo various chemical reactions such as nucleophilic substitution, hydrolysis, and reduction, making it a valuable building block in organic synthesis .

Reaction TypeDescription
Nucleophilic SubstitutionThe chloroacetyl group can react with nucleophiles (amines, thiols) to form substituted derivatives.
HydrolysisThe ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
ReductionCarbonyl groups can be reduced using agents like sodium borohydride or lithium aluminum hydride.

Biological Applications

Pharmacological Research:
This compound has garnered attention in pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for further investigation as a therapeutic agent .

Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyrazolidinone ring may interact with receptor sites, modulating their activity and leading to various biological effects .

Medicinal Chemistry

Drug Development:
Research is ongoing to explore the potential of this compound as a drug candidate for various diseases. Its role as an enzyme inhibitor or receptor modulator is of particular interest in developing treatments for inflammatory diseases, autoimmune disorders, and certain cancers .

Case Studies:
Several studies have highlighted the compound's efficacy in modulating biological pathways associated with inflammation and cancer progression. For instance, compounds derived from this structure have shown promise in inhibiting cyclooxygenase enzymes involved in inflammatory processes .

Industrial Applications

Agrochemicals and Specialty Chemicals:
this compound is also utilized in the development of agrochemicals and specialty chemicals due to its versatile reactivity and functional groups. It can be employed in synthesizing herbicides, pesticides, and other agricultural products .

Mechanism of Action

The mechanism of action of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazolidinone ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can be compared with other similar compounds, such as:

    Methyl [1-(bromoacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and biological activity.

    Ethyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.

    Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]propionate:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Biological Activity

Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazolidinone core, which is known for its potential therapeutic applications. The chemical structure can be represented as follows:

Methyl 1 chloroacetyl 3 oxopyrazolidin 4 yl acetate\text{Methyl 1 chloroacetyl 3 oxopyrazolidin 4 yl acetate}

This structure includes a chloroacetyl group that enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-3-pyrazolidone with chloroacetyl chloride in the presence of a base such as sodium hydride. The reaction yields the desired compound along with byproducts that can be separated through recrystallization techniques.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Below are the key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. Animal models treated with this compound exhibited reduced edema and inflammatory markers compared to control groups. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Analgesic Activity

The analgesic effects of the compound were assessed using standard pain models. It was found to significantly reduce pain responses in both thermal and mechanical pain assays, suggesting a central mechanism of action.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Advanced Journal of Chemistry evaluated the antimicrobial efficacy of various pyrazolidine derivatives, including this compound. The results confirmed its potent activity against resistant strains of bacteria, supporting further development for clinical applications .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers investigated the effects of this compound on macrophage activation. The findings indicated that it effectively downregulated NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Properties

IUPAC Name

methyl 2-[1-(2-chloroacetyl)-3-oxopyrazolidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O4/c1-15-7(13)2-5-4-11(6(12)3-9)10-8(5)14/h5H,2-4H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXESKCMFQCPZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(NC1=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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